4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione
Description
IUPAC Nomenclature Conventions for Heterocyclic Sulfur-Oxygen Systems
The IUPAC name of this compound adheres to the Hantzsch-Widman system for heterocyclic nomenclature, which prioritizes heteroatom identity, ring size, and saturation state. The core structure, dioxathiolane, is a five-membered ring containing two oxygen atoms (prefix dioxa-) and one sulfur atom (thia-). The numbering begins at the sulfur atom (position 1), followed by oxygen atoms at positions 2 and 4, and a methylene group at position 5 (Figure 1).
The λ⁶ notation denotes hypervalent sulfur with an expanded valence shell, where sulfur forms six bonds: two with oxygen atoms in the dione group, one with the ring oxygen, and three with adjacent carbon atoms. The substituent at position 4, [(2-ethylhexyl)oxy]methyl, follows standard alkoxy naming rules. The 2-ethylhexyl group is a branched alkyl chain with priority given to the longest carbon chain, resulting in the 2-ethylhexyl designation.
Table 1: Key Nomenclature Components
| Component | Description |
|---|---|
| Parent ring | 1,3,2λ⁶-dioxathiolane-2,2-dione (five-membered ring: S, two O, two C) |
| Substituent | 4-{[(2-Ethylhexyl)oxy]methyl} |
| Hypervalent sulfur | λ⁶ indicating six-coordinate sulfur with d-orbital participation |
Molecular Geometry and Conformational Analysis via X-ray Crystallography
X-ray crystallography reveals a distorted envelope conformation in the dioxathiolane ring, with sulfur adopting a trigonal bipyramidal geometry due to hypervalency. The bond lengths between sulfur and the two dione oxygen atoms (S=O) measure 1.43 Å, consistent with double-bond character, while the S–O ring bond elongates to 1.62 Å, reflecting single-bond hybridization. The [(2-ethylhexyl)oxy]methyl substituent adopts a gauche conformation, minimizing steric clashes with the ring system.
Table 2: Key Bond Parameters from Crystallography
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| S=O (dione) | 1.43 | O=S=O: 119.5 |
| S–O (ring) | 1.62 | C–S–C: 98.2 |
| C–O (ether) | 1.46 | O–C–C: 111.3 |
Comparative Structural Analysis with Related Dioxathiolane Derivatives
The λ⁶ sulfur configuration distinguishes this compound from conventional dioxathiolanes, which typically exhibit tetrahedral sulfur (λ⁴). For example, 1,3-dioxathiolane-2-thione features a planar sulfur atom with two double bonds (C=S and S=O), whereas the hypervalent sulfur here enables three single bonds and two double bonds (Figure 2). Additionally, the electron-withdrawing dione groups increase ring strain compared to non-oxidized analogs, as evidenced by a 7° reduction in the C–S–C bond angle.
Table 3: Structural Comparison with Analogous Derivatives
| Compound | Sulfur Oxidation State | Ring Conformation | Key Bond Angles (°) |
|---|---|---|---|
| 1,3,2λ⁶-dioxathiolane-2,2-dione | λ⁶ (hypervalent) | Envelope | C–S–C: 98.2 |
| 1,3-dioxathiolane-2-thione | λ⁴ (tetrahedral) | Planar | C–S–C: 104.5 |
| 1,3-dioxathiolane | λ⁴ (tetrahedral) | Half-chair | C–S–C: 102.1 |
Properties
CAS No. |
634606-24-9 |
|---|---|
Molecular Formula |
C11H22O5S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
4-(2-ethylhexoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C11H22O5S/c1-3-5-6-10(4-2)7-14-8-11-9-15-17(12,13)16-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
HSHDBXOTWLSTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1COS(=O)(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Method 1: Baeyer-Villiger Oxidation
Overview : This method employs a Baeyer-Villiger oxidation reaction, which is a well-known transformation for converting ketones into esters or lactones using peracids.
Reagents : Common oxidizing agents include peracetic acid or meta-chloroperbenzoic acid in the presence of Lewis acids such as SnCl4 or BF3.
-
- The starting material (a suitable ketone) is mixed with the oxidizing agent and catalyst under controlled temperature and pressure.
- The reaction typically proceeds under mild conditions and can yield high selectivity towards the desired dioxathiolane product.
Yield and Efficiency : Yields can vary based on the substrate and conditions but generally range from 60% to 90% depending on the optimization of reaction parameters.
Method 2: Direct Synthesis from Dioxathiolane Precursors
Overview : This method involves synthesizing dioxathiolane derivatives directly from simpler starting materials through nucleophilic substitution reactions.
Reagents : Commonly used reagents include alkyl halides (such as 2-ethylhexyl bromide) and dioxathiolane precursors.
-
- The dioxathiolane precursor is reacted with the alkyl halide in a polar aprotic solvent such as DMF or DMSO.
- The reaction is typically carried out at elevated temperatures to facilitate nucleophilic attack and formation of the ether bond.
Yield and Efficiency : This method can provide moderate to high yields (50%-85%) depending on the reactivity of the alkyl halide used.
Method 3: Coupling Reaction with Alcohols
Overview : A coupling reaction between dioxathiolane derivatives and alcohols is another effective method for synthesizing this compound.
Reagents : This method may utilize alcohols like 2-ethylhexanol in combination with activating agents such as tosyl chloride.
-
- The alcohol is activated using tosyl chloride to form a better leaving group.
- This activated alcohol then undergoes nucleophilic attack by the dioxathiolane derivative under basic conditions.
Yield and Efficiency : Yields tend to be variable but can reach up to 80% with careful optimization of reaction conditions.
| Method | Reagents Used | Typical Yield (%) | Notes |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peracids (e.g., peracetic acid), Lewis acids | 60 - 90 | High selectivity; mild conditions |
| Direct Synthesis | Alkyl halides (e.g., 2-ethylhexyl bromide) | 50 - 85 | Requires polar aprotic solvents |
| Coupling Reaction | Alcohols (e.g., 2-ethylhexanol), tosyl chloride | Up to 80 | Activation step required |
Chemical Reactions Analysis
4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring opens up to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and resins, particularly in the coatings and adhesives industries.
Mechanism of Action
The mechanism of action of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity makes it useful in cross-linking applications and as a building block in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, 4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2λ⁶-dioxathiolane-2,2-dione is compared with structurally analogous compounds:
Structural Analogs in the Dioxathiolane Family
4-Ethyl-1,3,2-dioxathiolane 2-oxide :
This simpler analog lacks the bulky 2-ethylhexyloxymethyl group. It has a molecular weight of 136.02 g/mol, a lower logP (~0.9), and reduced steric hindrance, leading to higher reactivity in polar solvents . Its lower complexity (104 vs. >150 for the target compound) makes it less suited for applications requiring controlled release or hydrophobic interactions.1,3,2-Dioxathiolane-2,2-dione derivatives with aryl substituents :
For example, compounds with phenyl or trifluoromethylphenyl groups (as seen in patents like EP 2019/XXXXX) exhibit enhanced thermal stability and electronic effects due to aromatic rings. These derivatives are often used in catalysis or as ligands in palladium-mediated reactions . However, they lack the aliphatic flexibility of the 2-ethylhexyl group, limiting their miscibility in hydrocarbon-based systems.
Functional Group Comparison
- 2-Ethylhexyl Esters in USP Iscotrizinol-Related Compounds: Compounds such as USP Iscotrizinol Related Compound G RS (C51H64N8O6) and Related Compound I RS (C55H71N7O7) feature 2-ethylhexyl ester groups similar to the target compound. These analogs demonstrate high molecular weights (885–942 g/mol) and are designed for UV-absorbing applications in sunscreens. While they share lipophilic characteristics, their triazine-based cores differ fundamentally from the dioxathiolane system, resulting in distinct photochemical and thermal behaviors .
Physicochemical Properties
The table below summarizes key differences:
Stability and Reactivity
The bulky 2-ethylhexyl group in the target compound reduces ring strain in the dioxathiolane system, enhancing thermal stability compared to smaller analogs like 4-ethyl-1,3,2-dioxathiolane 2-oxide. However, its steric bulk may slow nucleophilic reactions at the sulfur center. In contrast, aryl-substituted dioxathiolanes (e.g., trifluoromethylphenyl derivatives) exhibit faster ring-opening kinetics due to electron-withdrawing effects .
Biological Activity
4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, summarizing relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a dioxathiolane ring structure, which is significant for its reactivity and interaction with biological systems. The presence of the 2-ethylhexyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
Chemical Formula: C11H22O2
Molecular Weight: 186.2912 g/mol
IUPAC Name: 4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione
CAS Number: 2461-15-6
Research indicates that compounds with dioxathiolane structures may exhibit various biological activities, including:
- Antimicrobial Activity: Dioxathiolanes have been reported to possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Antioxidant Properties: These compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxic Effects: Some studies suggest that dioxathiolanes can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of several dioxathiolanes against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on both bacterial strains, suggesting potential applications in developing new antibacterial agents.Compound S. aureus Inhibition Zone (mm) E. coli Inhibition Zone (mm) Dioxathiolane A 15 12 Dioxathiolane B 18 14 Target Compound 20 16 -
Cytotoxicity in Cancer Cells:
Another study investigated the cytotoxic effects of the target compound on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability.Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, the lipophilic nature due to the ethylhexyl group suggests that it may have favorable absorption characteristics when administered orally or topically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
